Methoxy-d3-benzene

Description

The exact mass of the compound Methoxy-d3-benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methoxy-d3-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy-d3-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

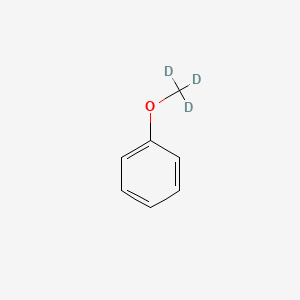

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480546 | |

| Record name | Methoxy-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4019-63-0 | |

| Record name | Methoxy-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4019-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methoxy-d3-benzene

Introduction

Methoxy-d3-benzene, also known as anisole-d3, is an isotopically labeled form of methoxybenzene (anisole) where the three hydrogen atoms of the methoxy group are replaced with deuterium. This seemingly subtle structural modification imparts unique physicochemical properties that make it an indispensable tool in modern analytical chemistry, particularly for researchers, scientists, and professionals in drug development. The incorporation of deuterium, a stable, non-radioactive heavy isotope of hydrogen, allows for mass differentiation without significantly altering the chemical reactivity or physical behavior of the molecule.

The primary utility of Methoxy-d3-benzene stems from its application as an internal standard in quantitative mass spectrometry.[1] Furthermore, its structure serves as a valuable probe in metabolic studies to investigate reaction mechanisms and the kinetic isotope effect.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and critical applications of Methoxy-d3-benzene, offering field-proven insights for its effective implementation in a research setting.

Physicochemical and Spectroscopic Properties

The physical characteristics of Methoxy-d3-benzene are nearly identical to its non-deuterated counterpart, anisole. This similarity is crucial for its function as an internal standard, ensuring it behaves consistently during analytical procedures like chromatography and sample extraction.[3]

Table 1: Physicochemical Properties of Methoxy-d3-benzene

| Property | Value | Source/Note |

| Chemical Formula | C₇H₅D₃O | - |

| Molecular Weight | 111.16 g/mol | [4] |

| CAS Number | 4019-63-0 | [4] |

| Appearance | Colorless liquid | Inferred from anisole |

| Boiling Point | ~154 °C | Similar to anisole |

| Melting Point | ~ -37 °C | Similar to anisole |

| Density | ~0.99 g/mL | Similar to anisole |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Inferred from anisole |

Spectroscopic Characterization: The Signature of Deuteration

Spectroscopic analysis is paramount for confirming the successful synthesis and verifying the isotopic purity of Methoxy-d3-benzene. Each technique provides a unique and definitive piece of evidence for the presence and location of the deuterium atoms.

-

Mass Spectrometry (MS): This is the most direct confirmation of deuteration. The electron ionization mass spectrum of Methoxy-d3-benzene will exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 111. This is precisely three mass units higher than that of unlabeled anisole (m/z 108), corresponding to the replacement of three ¹H atoms with three ²H (D) atoms. This mass shift is the fundamental principle behind its use as an internal standard.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides clear evidence of deuteration by omission. While the aromatic protons on the benzene ring will appear in their characteristic region (typically δ 6.8-7.3 ppm), the sharp singlet corresponding to the methoxy (-OCH₃) protons, normally found around δ 3.8 ppm in anisole, will be absent.[5][6] This absence is a definitive marker of successful deuteration at the methoxy position.

-

Carbon-13 (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the aromatic carbons will appear in the typical δ 114-160 ppm range.[7][8] The carbon of the deuterated methoxy group (-OCD₃) will also be present, but its signal will be split into a multiplet due to coupling with the three deuterium nuclei (which have a spin I=1). This splitting pattern and a slight isotopic shift in its resonance frequency distinguish it from a standard methoxy group.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the vibrational characteristics of the molecule. The most significant feature in the IR spectrum of Methoxy-d3-benzene is the appearance of C-D stretching bands. These vibrations occur at a lower frequency (typically in the 2100-2250 cm⁻¹ region) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).[9][10] The presence of these C-D stretching absorptions and the corresponding decrease in the intensity of the aliphatic C-H stretch region confirms deuteration.

Synthesis of Methoxy-d3-benzene

The most reliable and common method for synthesizing Methoxy-d3-benzene is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[11][12][13] This method offers high yields and ensures the specific placement of the trideuteromethyl group.

Caption: Williamson Ether Synthesis workflow for Methoxy-d3-benzene.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a self-validating system for the synthesis of Methoxy-d3-benzene. The causality for each step is explained to ensure technical accuracy and reproducibility.

-

Preparation of the Alkoxide:

-

Step: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Causality: An inert atmosphere and dry solvent are critical to prevent the strong base from reacting with atmospheric water or acidic protons from the solvent, which would consume the reagent and reduce yield.[14]

-

Step: Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH) portion-wise.

-

Causality: Sodium hydride is a potent, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide nucleophile.[15] The reaction is exothermic, and adding the NaH slowly at 0 °C controls the rate of hydrogen gas evolution, ensuring safety.

-

-

Nucleophilic Substitution (Sₙ2 Reaction):

-

Step: While maintaining the inert atmosphere and cooling, slowly add iodomethane-d3 (CD₃I) to the stirred suspension of sodium phenoxide.

-

Causality: Iodomethane-d3 is an excellent Sₙ2 substrate. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the iodomethane-d3.[13] Iodide is a superb leaving group, facilitating a rapid and efficient reaction.

-

Step: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Step: Carefully quench the reaction by slowly adding a protic solvent (e.g., methanol or water) to consume any unreacted NaH.

-

Step: Transfer the mixture to a separatory funnel and perform an aqueous extraction using diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and residual DMF.

-

Step: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Step: Purify the resulting crude product by fractional distillation or flash column chromatography to obtain pure Methoxy-d3-benzene.

-

Core Applications in Research and Drug Development

The unique properties of Methoxy-d3-benzene make it a powerful tool, primarily in two key areas: quantitative analysis and metabolic pathway elucidation.

Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS)

This is the most critical and widespread application. In LC-MS/MS analysis, especially for complex biological matrices, variability can arise from sample preparation, instrument drift, and matrix effects (ion suppression or enhancement).[1][16] An internal standard is added at a known concentration to every sample, standard, and quality control to correct for this variability.[3]

Why Methoxy-d3-benzene is an Ideal Internal Standard:

-

Expertise & Trustworthiness: A deuterated analog is the "gold standard" for internal standards. Because its chemical structure is nearly identical to the analyte (the non-deuterated version), it co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency.[3][17]

-

Self-Validation: Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression affecting the analyte will equally affect the internal standard.[16] The ratio of the analyte signal to the internal standard signal remains constant, providing a highly accurate and precise quantification, regardless of these variations.[16]

-

Authoritative Grounding: The mass difference ensures that the deuterated standard can be distinguished from the analyte by the mass spectrometer without any chromatographic separation, a key advantage over using a different chemical compound as a standard.[1][18]

Caption: Workflow for quantitative LC-MS/MS using a deuterated internal standard.

Probing the Kinetic Isotope Effect (KIE) in Metabolic Studies

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. This difference can lead to a slower reaction rate if the C-H bond cleavage is the rate-determining step of a reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[19]

In drug metabolism, the O-demethylation of methoxy groups is a common pathway mediated by cytochrome P450 (CYP450) enzymes.[2] By using Methoxy-d3-benzene as a model substrate, researchers can:

-

Elucidate Reaction Mechanisms: A significant KIE (a slower rate of metabolism for the deuterated compound) provides strong evidence that the cleavage of the C-H bond on the methoxy group is a rate-limiting step in the enzymatic reaction.[19][20]

-

Develop Metabolically Stable Drugs: In drug design, if a methoxy group on a drug candidate is a primary site of rapid metabolism (a "metabolic soft spot"), replacing it with a trideuteromethoxy group can slow down its breakdown. This can improve the drug's pharmacokinetic profile by increasing its half-life and bioavailability, a strategy known as "metabolic shunting" or creating "heavy drugs."[21]

Safety and Handling

Methoxy-d3-benzene should be handled with the same precautions as its non-deuterated analog, anisole. It is considered a flammable liquid and a potential irritant.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Methoxy-d3-benzene is far more than just a heavy version of a common aromatic ether. It is a precision tool that leverages the subtle power of isotopic labeling to provide significant advantages in analytical and biochemical research. Its role as a gold-standard internal standard in LC-MS/MS enables levels of accuracy and reproducibility that are essential for regulated bioanalysis and drug development. Furthermore, its application in studying the kinetic isotope effect provides invaluable insights into enzymatic mechanisms and offers a strategic pathway for designing more robust and effective pharmaceuticals. For the modern researcher, a thorough understanding of the properties and applications of Methoxy-d3-benzene is key to unlocking higher-quality data and deeper mechanistic understanding.

References

- The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research.

- Specifications of Methoxy-d3-benzene. Capot Chemical.

- 1-(methoxy-d3)-3-nitrobenzene. Clearsynth.

- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- 1-bromo-4-(methoxy-d3)benzene. Clearsynth.

- Infrared Spectroscopy. Chemistry LibreTexts.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- Kinetic isotope effect in the metabolic demethyl

- 1-Methoxy-3,5-dimethylbenzene. ChemScene.

- 4-Methoxy-d3-toluene-2,3,5,6-d4. CDN Isotopes.

- Supporting information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. The Royal Society of Chemistry.

- The kinetic isotope effect in the search for deuterated drugs.

- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodin

- Williamson Ether Synthesis reaction. BYJU'S.

- (E)-1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Synlett.

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.

- Williamson ether synthesis. Wikipedia.

- Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450.

- Organic Chemistry Williamson Ether Synthesis. University of Richmond.

- (a) 2D-IR spectrum of the C−D stretching vibration of the Pt(II)...

- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. capotchem.com [capotchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. francis-press.com [francis-press.com]

- 12. byjus.com [byjus.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. nebiolab.com [nebiolab.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetic isotope effect in the metabolic demethylation of temazepam - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Portico [access.portico.org]

An In-Depth Technical Guide to the Physical Characteristics of Methoxy-d3-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of Methoxy-d3-benzene (Anisole-d3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data from various sources to offer a detailed and practical reference. The guide covers fundamental physical properties, spectroscopic signatures (NMR and IR), solubility profiles, and essential safety and handling protocols. The information is presented to not only list data but also to provide insights into the experimental context and the implications of the deuterated methyl group on the molecule's properties.

Introduction to Methoxy-d3-benzene

Methoxy-d3-benzene, also known as Anisole-(methyl-d3), is a deuterated isotopologue of anisole where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in a variety of scientific applications, particularly as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use as a tracer in metabolic studies and for elucidating reaction mechanisms is also well-established. Understanding its fundamental physical characteristics is paramount for its effective use in these applications, ensuring accurate experimental design and interpretation of results.

Core Physical Properties

The physical properties of Methoxy-d3-benzene are largely similar to its non-deuterated counterpart, anisole, with minor variations attributable to the increased mass of deuterium. These properties are crucial for handling, storage, and for predicting its behavior in various experimental setups.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅OCD₃ | [1] |

| CAS Number | 4019-63-0 | [1] |

| Molecular Weight | 111.16 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 154 °C (lit.) | [2] |

| Melting Point | -37 °C (lit.) | [2] |

| Density | 1.023 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5164 (lit.) | [2] |

| Vapor Pressure | 5.25 mmHg (50 °C) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of Methoxy-d3-benzene. The deuteration of the methyl group leads to distinct and predictable changes in its NMR and IR spectra compared to anisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The absence of protons on the methoxy group is the most significant feature in the ¹H NMR spectrum of Methoxy-d3-benzene.

-

¹H NMR: The ¹H NMR spectrum is simplified compared to anisole, showing only the signals corresponding to the aromatic protons. The characteristic singlet of the methoxy protons at ~3.8 ppm in anisole is absent. The aromatic region will display multiplets corresponding to the ortho, meta, and para protons of the benzene ring.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbon of the deuterated methyl group (CD₃) will appear as a multiplet due to coupling with deuterium (which has a spin I=1). The chemical shift will be similar to that of the methoxy carbon in anisole, but the signal will be split and have a lower intensity. The aromatic carbon signals will remain largely unaffected.

Infrared (IR) Spectroscopy

The vibrational modes involving the methyl group are altered upon deuteration.

-

C-D Stretching: The characteristic C-H stretching vibrations of the methyl group in anisole, typically found in the 2850-3000 cm⁻¹ region, will be shifted to lower frequencies (approximately 2100-2250 cm⁻¹) for the C-D bonds in Methoxy-d3-benzene.

-

Other Vibrations: The other characteristic peaks of the anisole backbone, such as the aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1450-1600 cm⁻¹), and the strong C-O-C ether stretching bands, will be present and largely unchanged.

Solubility Profile

The solubility of Methoxy-d3-benzene is expected to be very similar to that of anisole due to their structural similarity. Anisole is a relatively nonpolar ether and is thus soluble in a wide range of common organic solvents but has low solubility in water.

| Solvent | Solubility |

| Water | Low |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the equilibrium solubility of Methoxy-d3-benzene in a given solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of Methoxy-d3-benzene to a sealed vial. A visual excess of the compound should be present at the bottom of the vial.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Quantify the concentration of Methoxy-d3-benzene in the supernatant using a suitable analytical technique, such as GC-MS or HPLC with a calibrated standard curve.

-

-

Calculation:

-

The solubility is calculated from the determined concentration and is typically expressed in units of g/L or mg/mL at the specified temperature.

-

Caption: Workflow for determining solubility using the shake-flask method.

Safety, Handling, and Storage

Methoxy-d3-benzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.

-

Hazards:

-

Flammable Liquid: H226 - Flammable liquid and vapor.

-

Potential Health Effects: H336 - May cause drowsiness or dizziness.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.

-

-

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Take precautionary measures against static discharge.

-

Avoid breathing vapors or mist.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from oxidizing agents.

-

Logical Relationships of Physical Characteristics

The physical properties of Methoxy-d3-benzene are interconnected and influence its behavior and application. The following diagram illustrates these relationships.

Caption: Interrelation of Methoxy-d3-benzene's physical properties.

Conclusion

This technical guide has consolidated the essential physical and spectroscopic data for Methoxy-d3-benzene, providing a foundational resource for its use in research and development. The deuteration of the methoxy group imparts unique spectral characteristics that are vital for its application as an internal standard and tracer. Adherence to the outlined safety and handling protocols is crucial for its safe and effective utilization in the laboratory.

References

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 1,3,5, TRIMETHOXY BENZENE D9. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

-

RSC Publishing. (n.d.). The absorption spectra of anisole-h8, anisole-d3 and anisole-d8. The assignment of fundamental vibrations in the S0 and the S1 states. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

Sources

Methoxy-d3-benzene synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Methoxy-d3-benzene

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of methoxy-d3-benzene (anisole-d3). Methoxy-d3-benzene is a crucial isotopically labeled compound used extensively by researchers, particularly in drug development, for mechanistic studies and as an internal standard in pharmacokinetic analyses. The methoxy group is a common feature in many natural product-derived drugs, and its deuteration allows for precise metabolic tracking.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and detail a self-validating analytical workflow to ensure the final product's identity, purity, and isotopic enrichment.

Foundational Principles: Strategic Approach to Synthesis

The synthesis of an ether like methoxy-d3-benzene is most classically and reliably achieved through the Williamson ether synthesis.[3][4] This SN2 (bimolecular nucleophilic substitution) reaction involves an alkoxide nucleophile attacking an alkyl halide electrophile.[3][5] For the synthesis of methoxy-d3-benzene, two primary pathways are theoretically possible:

-

Route A: Reaction of sodium phenoxide with a deuterated methylating agent (e.g., iodomethane-d3).

-

Route B: Reaction of a deuterated phenoxide (e.g., sodium phenoxide-d5) with a standard methylating agent (e.g., methyl iodide).

Causality of Route Selection: From a practical and economic standpoint, Route A is superior. Phenol is an inexpensive, readily available starting material. The critical deuterium label is introduced via the methylating agent (iodomethane-d3), which, while more expensive than its non-deuterated counterpart, is used in a stoichiometric quantity. Conversely, Route B would require the synthesis or purchase of phenol-d6, a significantly more costly starting material.[6] Therefore, this guide will focus exclusively on the more efficient and cost-effective Route A.

The mechanism involves the deprotonation of phenol by a strong base to form the highly nucleophilic sodium phenoxide, which then displaces the iodide from iodomethane-d3 in a concerted SN2 reaction.[3]

Detailed Synthetic Protocol: Williamson Ether Synthesis

This protocol is designed to be a self-validating system, where successful execution of the steps naturally leads to a high-purity product, verifiable by the analytical methods described in Section 4.

Materials and Reagents

Quantitative data for the synthesis is summarized in the table below.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |

| Phenol | C₆H₅OH | 94.11 | 5.00 g | 53.1 | Starting Material |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 2.34 g | 58.4 | Base |

| Iodomethane-d3 | CD₃I | 144.96 | 8.00 g | 55.2 | Deuterated Electrophile |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Solvent |

| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | ~50 mL | - | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction Solvent |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~50 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

Experimental Workflow Diagram

The overall synthetic process is illustrated below.

Step-by-Step Procedure

Safety First: This procedure involves flammable solvents and a water-reactive base. All operations must be conducted in a certified fume hood, under an inert atmosphere (Nitrogen or Argon), and with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7][8][9]

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen.

-

Phenol Dissolution: To the flask, add phenol (5.00 g, 53.1 mmol) and anhydrous THF (100 mL). Stir until the phenol has completely dissolved.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully and portion-wise, add sodium hydride (2.34 g of 60% dispersion, 58.4 mmol) to the stirred solution. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution. The reaction is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium phenoxide salt.

-

Electrophile Addition: Cool the resulting suspension back to 0°C. Using a syringe, add iodomethane-d3 (8.00 g, 55.2 mmol) dropwise over 15 minutes. Expertise Insight: A slow, controlled addition prevents a rapid exotherm that could lead to side reactions.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4 hours.

-

Work-up - Quenching: Cool the reaction mixture to 0°C. Slowly and carefully add saturated aqueous ammonium chloride (~50 mL) to quench any unreacted sodium hydride.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers. Rationale: Methoxy-d3-benzene is significantly more soluble in diethyl ether than in the aqueous phase, allowing for efficient separation.[10]

-

Work-up - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting liquid is the crude methoxy-d3-benzene.

Purification Protocol: Fractional Distillation

The primary impurities in the crude product are likely residual mineral oil (from the NaH dispersion), unreacted phenol, and high-boiling side products. Fractional distillation is the most effective method for separating the volatile methoxy-d3-benzene (b.p. ~154°C) from these less volatile impurities.

Purification Workflow Diagram

Step-by-Step Procedure

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask appropriately sized for the volume of crude product, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask.

-

Distillation: Transfer the crude product to the distillation flask. Begin heating the flask gently.

-

Fraction Collection: Discard any initial low-boiling distillate (likely residual solvent). Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of anisole (153-155°C).

-

Completion: Stop the distillation once the temperature begins to rise significantly or when only a small volume of high-boiling residue remains. The collected liquid is the purified methoxy-d3-benzene.

Analytical Characterization: The Self-Validating System

Rigorous analytical characterization is non-negotiable to confirm the success of the synthesis and purification. The combination of NMR and GC-MS provides a complete picture of the product's identity, chemical purity, and isotopic incorporation.[11][12]

Expected Analytical Data

| Technique | Parameter | Expected Result for Methoxy-d3-benzene | Purpose |

| ¹H NMR | Methoxy Signal | Absence or >98% reduction of the singlet peak at ~3.8 ppm. | Confirms successful deuteration of the methoxy group.[13] |

| Aromatic Signals | Multiplets observed between 6.8 and 7.3 ppm, integrating to 5H. | Confirms the integrity of the benzene ring. | |

| ¹³C NMR | Methoxy Signal | A multiplet (due to C-D coupling) observed around 55 ppm with significantly reduced intensity. | Confirms the presence of the CD₃ group. |

| Aromatic Signals | Peaks observed in the aromatic region (~114-160 ppm). | Confirms the carbon backbone of the anisole structure. | |

| GC-MS | Retention Time (GC) | A single major peak, indicating high chemical purity. | Assesses chemical purity. |

| Molecular Ion (MS) | A molecular ion peak (M⁺) at m/z = 111. | Confirms the correct mass for C₆H₅OCD₃ (M+3 relative to anisole).[13] | |

| Isotopic Purity (MS) | Minimal peaks at m/z = 108, 109, 110. | Quantifies the level of deuterium incorporation. |

Interpreting the Data

-

Trustworthiness through NMR: The most direct evidence of a successful synthesis is the disappearance of the proton signal for the methoxy group in the ¹H NMR spectrum.[13] Comparing the integral of any residual proton signal at ~3.8 ppm to the integral of the aromatic protons provides a quantitative measure of isotopic purity.

-

Validation by GC-MS: Gas Chromatography separates the final product from any potential impurities, providing a clear percentage of chemical purity.[11] The mass spectrometer acts as the final arbiter of identity, confirming the molecular weight has increased by three mass units, corresponding exactly to the replacement of three protons with three deuterons.[14]

Safety and Handling

-

Phenol: Toxic and corrosive. Avoid skin contact and inhalation.[6]

-

Sodium Hydride: Highly reactive with water, releasing flammable hydrogen gas. Handle only under inert, anhydrous conditions.[7]

-

Iodomethane-d3: A potential alkylating agent. Handle with care in a fume hood.

-

Methoxy-d3-benzene: Flammable liquid. Causes skin, eye, and respiratory tract irritation.[7][9] Store in a tightly closed container in a cool, well-ventilated area away from ignition sources.[9]

Conclusion

This guide details a robust and reliable method for the synthesis and purification of high-purity methoxy-d3-benzene. By adhering to the principles of the Williamson ether synthesis and employing a rigorous purification strategy, researchers can confidently produce this valuable isotopic standard. The self-validating analytical workflow, combining NMR and GC-MS, provides an unambiguous confirmation of structural integrity and isotopic enrichment, ensuring the material is fit for its intended use in demanding research applications within the pharmaceutical and chemical sciences.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.

- ResearchGate. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene.

- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.

- metasci. (n.d.). Safety Data Sheet 1,3-Dimethoxybenzene.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?.

- PubMed. (2024). The role of the methoxy group in approved drugs.

- Sigma-Aldrich. (n.d.). Phenol-d6.

- PubChem. (n.d.). Phenol-d6.

- Japan Environment Agency. (n.d.). Analytical Methods.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenol-d6 | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. env.go.jp [env.go.jp]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

The Indispensable Role of Methoxy-d3-benzene in Isotopic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern analytical chemistry and drug development, the pursuit of precision and accuracy is paramount. Isotopic labeling, a technique that involves the substitution of an atom with its isotope, has emerged as a powerful tool for tracing molecular pathways and quantifying analytes with exceptional reliability. This guide delves into the core principles, synthesis, and multifaceted applications of Methoxy-d3-benzene (Anisole-d3), a deuterated aromatic compound that serves as a cornerstone in quantitative mass spectrometry and metabolic research. We will explore the causality behind its selection as an internal standard, provide detailed experimental protocols, and elucidate its role in understanding drug metabolism through the kinetic isotope effect. This document is designed to be a comprehensive resource, blending theoretical foundations with practical, field-proven insights to empower researchers in their quest for robust and reproducible data.

The Foundation: Principles of Isotopic Labeling and the Deuterium Advantage

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological system.[1] By replacing one or more atoms in a molecule with their heavier, stable isotopes, we can differentiate the labeled molecule from its endogenous or unlabeled counterpart. Deuterium (²H or D), a stable isotope of hydrogen, is a favored choice for isotopic labeling due to its pronounced mass difference from protium (¹H) and its minimal impact on the fundamental chemical properties of the molecule.[2]

The utility of deuterated compounds, such as Methoxy-d3-benzene, is particularly evident in quantitative analysis by mass spectrometry.[3] The "perfect" internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction and chromatography to ionization and detection. Deuterated standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar matrix effects (ion suppression or enhancement).[2][4] This co-elution is critical for correcting variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3]

Synthesis of Methoxy-d3-benzene: A Practical Approach

The most common and efficient method for synthesizing Methoxy-d3-benzene is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[5] In this case, a phenoxide ion reacts with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I).

Reaction Pathway: Williamson Ether Synthesis

The synthesis proceeds in two main steps: the deprotonation of phenol to form a sodium phenoxide salt, followed by the SN2 reaction with methyl-d3 iodide.

Caption: Synthesis of Methoxy-d3-benzene via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard Williamson ether synthesis procedures.[6][7]

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Methyl-d3 iodide (CD₃I)

-

Anhydrous dimethylformamide (DMF) or acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DMF.

-

Carefully add sodium hydroxide pellets or a concentrated aqueous solution to the flask while stirring. The reaction is exothermic.

-

Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.

-

Slowly add methyl-d3 iodide to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure Methoxy-d3-benzene.

Application as an Internal Standard in Quantitative Mass Spectrometry

Methoxy-d3-benzene is an excellent internal standard for the quantitative analysis of a variety of aromatic compounds, particularly phenols and other methoxy-containing analytes, in complex matrices.[8][9]

Physicochemical Properties and Mass Spectral Data

| Property | Methoxybenzene (Anisole) | Methoxy-d3-benzene (Anisole-d3) |

| Molecular Formula | C₇H₈O | C₇H₅D₃O |

| Molecular Weight | 108.14 g/mol | 111.16 g/mol |

| Key Mass Fragments (m/z) | 108, 93, 78, 65, 51, 39 | 111, 96, 78, 65, 51, 39 |

Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of anisole is characterized by a prominent molecular ion peak. The fragmentation pattern of Methoxy-d3-benzene will be similar, with a key difference in the fragments containing the deuterated methyl group.

Caption: Predicted mass spectral fragmentation of Methoxy-d3-benzene.

The loss of the deuterated methyl radical (•CD₃) from the molecular ion results in a fragment at m/z 93, which is 3 mass units lower than the corresponding fragment in unlabeled anisole. The loss of formaldehyde via rearrangement would result in a fragment at m/z 78, corresponding to deuterated benzene.

General Protocol for Quantitative Analysis using Methoxy-d3-benzene as an Internal Standard (GC-MS)

This protocol provides a general framework for the analysis of a hypothetical analyte, such as a substituted phenol, in a water sample.

Materials and Reagents:

-

Methoxy-d3-benzene stock solution (e.g., 100 µg/mL in methanol)

-

Analyte calibration standards

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation:

-

To a known volume of the water sample (e.g., 10 mL), add a precise volume of the Methoxy-d3-benzene internal standard stock solution to achieve a final concentration of, for example, 50 ng/mL.

-

Perform a liquid-liquid extraction with DCM.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

-

Calibration Curve:

-

Prepare a series of calibration standards containing known concentrations of the analyte.

-

Spike each calibration standard with the same concentration of Methoxy-d3-benzene as the samples.

-

Process the calibration standards in the same manner as the samples.

-

-

GC-MS Analysis:

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

Use selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte and Methoxy-d3-benzene.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of Methoxy-d3-benzene for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

-

Elucidating Drug Metabolism: The Kinetic Isotope Effect

The O-demethylation of aromatic ethers is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes.[10][11] The substitution of hydrogen with deuterium in the methoxy group of anisole can significantly impact its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[12][13]

Metabolic Pathway of Anisole and the Impact of Deuteration

Caption: The kinetic isotope effect on the O-demethylation of anisole.

By comparing the rate of O-demethylation of anisole to that of Methoxy-d3-benzene, researchers can gain insights into the reaction mechanism.[12][13] A significant KIE (where the rate of the non-deuterated reaction is faster than the deuterated one) suggests that the cleavage of the C-H bond in the methoxy group is a rate-determining step in the metabolic pathway.[14] This information is invaluable in drug design, as selective deuteration can be used to "harden" metabolically labile positions in a drug molecule, thereby improving its pharmacokinetic profile.[15]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical purity of Methoxy-d3-benzene.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[18]

-

Handling: Handle under an inert atmosphere (e.g., dry nitrogen or argon) to prevent isotopic exchange with atmospheric moisture.[19] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Consult the Safety Data Sheet (SDS) for specific hazard information.[18][21]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[17]

Conclusion

Methoxy-d3-benzene is more than just a labeled compound; it is a versatile and indispensable tool for the modern researcher. Its near-ideal properties as an internal standard enable the development of highly accurate and robust quantitative analytical methods. Furthermore, its application in metabolic studies provides critical insights into enzymatic mechanisms, aiding in the rational design of safer and more effective pharmaceuticals. This guide has provided a comprehensive overview of the synthesis, properties, and applications of Methoxy-d3-benzene, underscoring its significance in advancing scientific discovery. By understanding and applying the principles and protocols outlined herein, researchers can harness the full potential of this powerful isotopic labeling agent.

References

- Smith, J. R. L., Piggott, R. E., & Sleath, P. R. (1982). Model systems for cytochrome P450 dependent mono-oxygenases. Part 2. Kinetic isotope effects for the oxidative demethylation of anisole and [Me-2H3]anisole by cytochrome P450 dependent mono-oxygenases and model systems. Journal of the Chemical Society, Perkin Transactions 2, 55-56.

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1,3,5, TRIMETHOXY BENZENE D9. Retrieved from [Link]

- Smith, J. R. L., Piggott, R. E., & Sleath, P. R. (1982). Magnitude of the kinetic isotope effect for the oxidative demethylation of anisole and [Me-2H3]anisole: a new and simple criterion for assessing model systems for cytochrome P450 dependent mono-oxygenases.

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

-

ResearchGate. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Anisole. Retrieved from [Link]

- Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 547, 161–173.

-

askIITians. (2025). Phenol can be converted into anisole by: (A) CH₂N₂ / ether (B) (CH₃)₂SO₄ / NaOH (C) CH₃I. Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet 1,3-Dimethoxybenzene. Retrieved from [Link]

-

Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]

-

NileRed. (2016). Making anisole. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Zhao, M., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 78-79, 139–145.

- Ohi, H., Takahara, E., Ohta, S., & Hirobe, M. (1987). Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes. Xenobiotica, 17(5), 591–598.

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

Chegg. (2019). Solved This is the mass spectrum for anisole. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Williamson Ether Synthesis. Retrieved from [Link]

- Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. The AAPS journal, 15(3), 541–545.

- Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 547, 161–173.

- Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules (Basel, Switzerland), 18(2), 2328–2375.

-

U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

- Benincasa, C., et al. (2022). Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Foods (Basel, Switzerland), 11(2), 173.

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Chemaazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Anisole. Retrieved from [Link]

-

Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

ResearchGate. (2008). Quantitative analysis of phenol and alkylphenols in Brazilian coal tar. Retrieved from [Link]

-

ResearchGate. (2017). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]

- Lee, J. H., et al. (2014). Quantitative analysis of phenolic metabolites from different parts of Angelica keiskei by HPLC-ESI MS/MS and their xanthine oxidase inhibition. Food chemistry, 153, 208–215.

- Foti, R. S., & Wahlstrom, J. L. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8759.

-

ResearchGate. (2010). Quantitative Analysis of Total Phenolic Content in Adhatoda vasica Nees Extracts. Retrieved from [Link]

- Lee, S. J., et al. (2017). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug metabolism and pharmacokinetics, 32(4), 210–216.

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]

- Foti, R. S., & Rock, D. A. (2023). Cytochrome P450 and Other Drug Metabolizing Enzymes as Therapeutic Targets.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Model systems for cytochrome P450 dependent mono-oxygenases. Part 2. Kinetic isotope effects for the oxidative demethylation of anisole and [Me-2H3]anisole by cytochrome P450 dependent mono-oxygenases and model systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Magnitude of the kinetic isotope effect for the oxidative demethylation of anisole and [Me-2H3]anisole: a new and simple criterion for assessing model systems for cytochrome P450 dependent mono-oxygenases - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. chromservis.eu [chromservis.eu]

- 20. sds.metasci.ca [sds.metasci.ca]

- 21. cleanchemlab.com [cleanchemlab.com]

Methoxy-d3-benzene: A Technical Guide to its Application as an Internal Standard in Quantitative Mass Spectrometry

Introduction

In the precise and exacting world of quantitative analysis, particularly within drug development and clinical research, the reliability of analytical data is paramount. The challenges of sample matrix complexity, instrumental variability, and extraction inefficiencies demand a robust methodology to ensure accuracy and reproducibility. This technical guide provides an in-depth exploration of Methoxy-d3-benzene (Anisole-d3), a stable isotope-labeled compound, and its critical role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows. We will delve into its fundamental properties, the principles of isotope dilution, and a detailed protocol for its effective implementation, grounded in established scientific and regulatory standards.

Part 1: Core Physicochemical Properties of Methoxy-d3-benzene

Methoxy-d3-benzene, also known as Anisole-(methyl-d3), is a deuterated analog of anisole. In this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This seemingly minor structural modification is the key to its utility in quantitative analysis, as it imparts a mass shift that allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

The core properties of Methoxy-d3-benzene are summarized in the table below:

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅OCD₃ (also written as C₇H₅D₃O) | [1][2][3] |

| Molecular Weight | Approximately 111.16 g/mol | [2][4][5][6] |

| CAS Number | 4019-63-0 | [1][2][3][7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Isotopic Purity | Typically ≥98 atom % D | [2][5][8] |

| Synonyms | Anisole-d3, Anisole-(methyl-d3), Methoxy-d3-benzene | [2][7][8] |

Part 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard (SIL-IS) like Methoxy-d3-benzene is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), widely regarded as the gold standard for quantitative analysis.[9]

The Rationale: Mitigating Analytical Variability

An ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and ionization in the mass spectrometer.[8] By adding a known quantity of the SIL-IS to every sample, standard, and quality control (QC) at the very beginning of the workflow, it experiences the same procedural variations as the target analyte.

These variations can include:

-

Sample Preparation Losses: Inconsistent recovery during liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[4]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from complex biological matrices like plasma or urine.[7][10]

-

Instrumental Drift: Fluctuations in the LC system's performance or the MS detector's sensitivity over the course of an analytical run.[4]

Because the SIL-IS and the analyte are affected proportionally by these factors, the ratio of their peak areas remains constant and directly proportional to the analyte's concentration. This ratiometric measurement provides a highly accurate and precise quantification that corrects for a multitude of potential errors.[10]

Why Deuteration? The "Perfect" Internal Standard

Deuterated standards are considered the most effective type of IS because their physicochemical properties are nearly identical to the unlabeled analyte.[7][8] This ensures:

-

Co-elution: The deuterated standard and the analyte have virtually the same retention time in chromatography, meaning they experience the same matrix effects at the same moment.[11]

-

Similar Ionization Efficiency: They respond similarly in the mass spectrometer's ion source.[4]

The mass difference of three daltons (due to the three deuterium atoms) is sufficient to prevent isotopic crosstalk while being small enough not to significantly alter the molecule's behavior.[11]

Part 3: Experimental Protocol for Methoxy-d3-benzene as an Internal Standard

This section outlines a comprehensive, step-by-step workflow for utilizing Methoxy-d3-benzene as an internal standard for the quantification of its unlabeled analog, anisole, or a structurally similar analyte. This protocol is designed to be a self-validating system, adhering to principles outlined in regulatory guidance.

Workflow Overview

The logical flow of a quantitative LC-MS assay using a SIL-IS is crucial for ensuring data integrity.

Caption: Quantitative LC-MS/MS workflow using a stable isotope-labeled internal standard.

Step 1: Preparation of Stock and Working Solutions

The accuracy of the entire assay hinges on the precise preparation of stock solutions.

-

Analyte Stock Solution (e.g., 1 mg/mL Anisole):

-

Accurately weigh approximately 10 mg of pure anisole reference standard.

-

Dissolve in a Class A 10 mL volumetric flask using an appropriate solvent (e.g., methanol, acetonitrile).

-

Document the exact weight and calculate the final concentration. This is your primary stock solution.

-

-

Internal Standard (IS) Stock Solution (1 mg/mL Methoxy-d3-benzene):

-

Follow the same procedure as for the analyte, using the Methoxy-d3-benzene standard. It is critical that the IS stock solution is prepared separately from the analyte stock to ensure independence and prevent cross-contamination.[3]

-

-

Working Solutions:

-

Prepare intermediate and working solutions for both the analyte (for spiking calibration standards) and the IS by performing serial dilutions from the stock solutions. The concentration of the working IS solution should be chosen to yield a consistent and robust signal in the mass spectrometer after being added to the samples.

-

Step 2: Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards:

-

In a set of tubes, spike decreasing volumes of the analyte working solution into a consistent volume of the blank biological matrix (e.g., human plasma, urine) to create a series of at least 6-8 non-zero concentration levels. This curve should bracket the expected concentration range of the unknown samples.

-

-

Quality Control (QC) Samples:

-

Prepare QCs at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking the analyte into the blank matrix from a separate stock solution than that used for the calibration standards, if possible, to provide an independent check of accuracy.[3]

-

Step 3: Sample Extraction

-

Internal Standard Addition:

-

To every sample—unknowns, calibration standards, and QCs—add a precise and consistent volume of the working IS solution. This step is critical and should be performed as early as possible in the workflow to account for variability in all subsequent steps.[9]

-

-

Extraction Procedure (Example: Protein Precipitation):

-

Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of the plasma sample.

-

Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.

-

Step 4: LC-MS/MS Analysis and Data Processing

-

Chromatography: Develop an LC method that provides good separation of the analyte from other matrix components. The deuterated IS should co-elute with the unlabeled analyte.[9]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Anisole: Determine the optimal precursor ion (e.g., [M+H]⁺) and a specific product ion.

-

MRM Transition for Methoxy-d3-benzene: The precursor ion will be +3 Da higher than that of anisole. The fragmentation pattern should be confirmed to ensure a stable and specific product ion is monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS in all samples.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of the analyte in unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

-

Part 4: Authoritative Grounding & Trustworthiness

The use of internal standards in regulated bioanalysis is not merely a best practice; it is a requirement for ensuring the integrity of study data submitted to regulatory agencies.

Regulatory Framework

The U.S. Food and Drug Administration (FDA) provides clear guidance on bioanalytical method validation. The "Bioanalytical Method Validation Guidance for Industry" is a key document that outlines the expectations for developing and validating robust analytical methods.[2][3]

According to this guidance:

-

Internal Standard Suitability: A suitable internal standard should be used for all calibration standards, QCs, and study samples. The absence of an IS must be scientifically justified.[3]

-

Validation Parameters: The method must be validated for selectivity, specificity, matrix effect, accuracy, precision, and stability, all of which are assessed using the internal standard-normalized response.[3]

-

Matrix Effect: The potential for ion suppression or enhancement from the biological matrix must be investigated. A SIL-IS is the most effective tool to compensate for these effects.[12]

By adhering to these guidelines, laboratories create a self-validating system where the performance of the assay is continuously monitored via the QC samples and the consistency of the IS response, ensuring the trustworthiness of the results.

Causality in Experimental Choices

-

Choice of a Deuterated IS: This choice is causal to achieving high precision and accuracy. Its near-identical chemical nature directly addresses and corrects for physical and chemical variations that an unrelated structural analog IS could not.

-

Adding the IS Early: This step is causal to comprehensive error correction. Adding the IS before extraction ensures it tracks the analyte through every potential point of loss or variability.

-

Separate Stock Solutions for QCs: This practice is causal to providing an independent verification of the calibration curve's accuracy, ensuring the primary stock solution was prepared correctly.[3]

Conclusion

References

-

Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved January 17, 2026, from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved January 17, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved January 17, 2026, from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of Methoxy-d3-benzene. Retrieved January 17, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 17, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved January 17, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 17, 2026, from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved January 17, 2026, from [Link]

-

KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved January 17, 2026, from [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. mdpi.com [mdpi.com]

- 6. moh.gov.bw [moh.gov.bw]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fda.gov [fda.gov]

An In-depth Technical Guide to Deuterated Internal Standards

This guide provides a comprehensive technical overview of deuterated internal standards, designed for researchers, scientists, and drug development professionals. We will delve into the core principles, practical applications, and critical considerations for leveraging these powerful analytical tools to ensure the highest data integrity in quantitative analysis.

The Foundation: Why Internal Standards are Essential in Quantitative Analysis

In the pursuit of accurate and precise quantification of analytes in complex matrices, such as plasma or tissue homogenates, analytical scientists face numerous challenges. Variability can be introduced at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and detection.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for this variability.[2]

The ideal IS mimics the analyte's behavior throughout the analytical process.[3] By measuring the ratio of the analyte's response to the IS's response, we can effectively normalize for variations, leading to more robust and reliable results.[4] Among the different types of internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard, with deuterated standards being a prominent and widely used subclass.[1][5]

The Science of Deuterium Labeling: Crafting the Near-Perfect Internal Standard

Deuterated internal standards are molecules where one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[6] This subtle change in mass—deuterium contains both a proton and a neutron, unlike hydrogen's single proton—creates a compound that is chemically almost identical to the analyte but distinguishable by a mass spectrometer.[7]

Key Properties and Advantages:

-

Chemical Equivalence: Because deuterium and hydrogen have the same number of valence electrons, their chemical properties are nearly identical. This ensures that the deuterated standard will have the same extraction recovery, ionization response, and chromatographic retention time as the analyte.[3]

-

Mass Shift: The increased mass of the deuterated standard allows it to be easily differentiated from the analyte by a mass spectrometer, avoiding signal overlap.[8]

-

Co-elution: Ideally, the deuterated IS co-elutes with the analyte during chromatography. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[9]

The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated internal standards is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high-accuracy quantitative measurements.[1][10] The fundamental principle of IDMS is based on altering the natural isotopic ratio of an element or compound in a sample and measuring this change to determine the initial concentration.[10][11]

The process can be broken down into the following key steps:[1]

-

Spiking: A known amount of the deuterated internal standard is added to the sample containing an unknown quantity of the analyte at the earliest stage of sample preparation.[1][8]

-

Homogenization: The sample is thoroughly mixed to ensure that the deuterated standard and the analyte are in equilibrium and will be subjected to the same experimental conditions.[1][10]

-

Processing and Analysis: The sample undergoes extraction, cleanup, and chromatographic separation. During this process, any loss of the analyte is mirrored by a proportional loss of the deuterated standard.[1] The separated compounds are then introduced into the mass spectrometer.

-

Detection and Quantification: The mass spectrometer distinguishes between the analyte and the deuterated standard based on their different mass-to-charge ratios (m/z).[7] By measuring the ratio of their respective signals, the original concentration of the analyte can be accurately calculated.[1]

Caption: Workflow of Isotope Dilution Mass Spectrometry using a deuterated internal standard.

Practical Application and Experimental Protocol

The successful implementation of deuterated internal standards requires careful planning and execution. This section provides a practical guide to their use in a typical quantitative LC-MS/MS workflow.

Selection Criteria for Deuterated Internal Standards

The choice of a suitable deuterated IS is critical for method robustness and accuracy. Key considerations include:

| Criteria | Rationale and Best Practices |

| Isotopic Purity | The standard should have high isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte present in the standard.[6][12] |

| Chemical Purity | High chemical purity (>99%) is necessary to ensure that the standard's behavior is consistent and predictable.[12] |

| Position of Deuterium Labeling | Deuterium atoms should be placed in stable positions within the molecule to prevent H/D back-exchange with the solvent or matrix.[13] Labeling on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups should be avoided.[13][14] |

| Degree of Deuteration | A sufficient number of deuterium atoms (typically 2-10) should be incorporated to provide a clear mass shift and prevent isotopic overlap with the analyte.[12] |

Step-by-Step Experimental Protocol

The following protocol outlines the key steps for using a deuterated internal standard in a bioanalytical assay.

-

Preparation of Stock and Working Solutions:

-

Accurately prepare a stock solution of the deuterated internal standard in a suitable solvent.

-

Prepare a working solution of the IS at a concentration that will yield a robust signal in the mass spectrometer when added to the samples.

-

-

Sample Spiking:

-